molecular formula C7H10OS B13473940 6-Thiaspiro[3.4]octan-8-one

6-Thiaspiro[3.4]octan-8-one

Cat. No.: B13473940
M. Wt: 142.22 g/mol
InChI Key: AKZDFRPMXKJNCY-UHFFFAOYSA-N
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Description

6-Thiaspiro[34]octan-8-one is an organic compound with the molecular formula C7H10OS It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thiaspiro[3.4]octan-8-one can be achieved through several methods. One common approach involves the annulation of a cyclopentane ring with a sulfur-containing reagent. This process typically requires the use of a strong base and a suitable solvent, such as tetrahydrofuran (THF), under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining a steady flow of reactants through a reactor system. The reaction conditions, including temperature, pressure, and flow rate, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Thiaspiro[3.4]octan-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Thiaspiro[3.4]octan-8-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Thiaspiro[3.4]octan-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Thiaspiro[3.4]octan-8-one is unique due to its sulfur-containing spiro structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

6-thiaspiro[3.4]octan-8-one

InChI

InChI=1S/C7H10OS/c8-6-4-9-5-7(6)2-1-3-7/h1-5H2

InChI Key

AKZDFRPMXKJNCY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CSCC2=O

Origin of Product

United States

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